![molecular formula C30H24Sn B14314442 Dibenzyl[bis(phenylethynyl)]stannane CAS No. 111113-25-8](/img/structure/B14314442.png)
Dibenzyl[bis(phenylethynyl)]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl[bis(phenylethynyl)]stannane is an organotin compound characterized by the presence of tin (Sn) bonded to benzyl and phenylethynyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as catalysts in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl[bis(phenylethynyl)]stannane typically involves the stannylation or C-Sn coupling reactions. These reactions are facilitated by reagents such as Grignard reagents or organolithium compounds, which form Sn-C bonds . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent oxidation and hydrolysis of the sensitive organotin intermediates .
Industrial Production Methods
Industrial production of organotin compounds, including this compound, involves large-scale stannylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl[bis(phenylethynyl)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin derivatives.
Substitution: The phenylethynyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various organotin oxides, hydroxides, and substituted derivatives, which have applications in catalysis and materials science .
Applications De Recherche Scientifique
Dibenzyl[bis(phenylethynyl)]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for forming Sn-C bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Dibenzyl[bis(phenylethynyl)]stannane involves its ability to form stable Sn-C bonds, which can interact with various molecular targets. The pathways involved include coordination with nucleophiles and electrophiles, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl(phenyl)stannane: Similar structure but with different substituents.
Dibutyltin compounds: Commonly used organotin compounds with different alkyl groups.
Tributyltin hydride: Known for its use in radical reactions.
Uniqueness
Dibenzyl[bis(phenylethynyl)]stannane is unique due to its specific combination of benzyl and phenylethynyl groups, which confer distinct reactivity and applications compared to other organotin compounds .
Propriétés
Numéro CAS |
111113-25-8 |
|---|---|
Formule moléculaire |
C30H24Sn |
Poids moléculaire |
503.2 g/mol |
Nom IUPAC |
dibenzyl-bis(2-phenylethynyl)stannane |
InChI |
InChI=1S/2C8H5.2C7H7.Sn/c2*1-2-8-6-4-3-5-7-8;2*1-7-5-3-2-4-6-7;/h2*3-7H;2*2-6H,1H2; |
Clé InChI |
CKFNMTXVOAESKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)
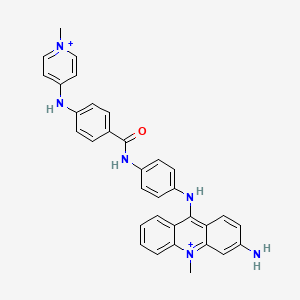
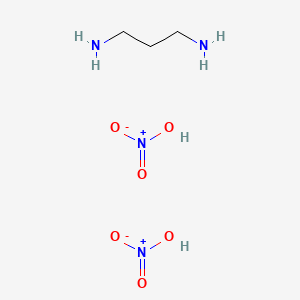

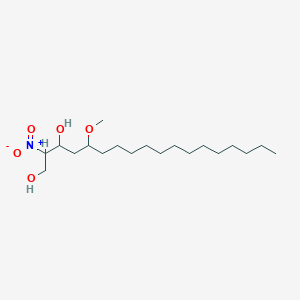
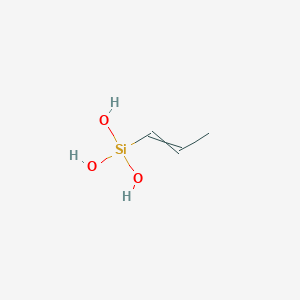
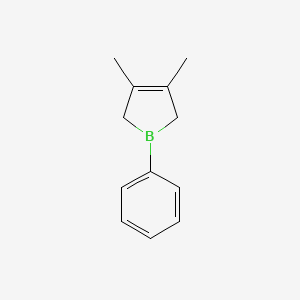
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)

![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
